molecular formula C₄H₉N₂OPS B1144649 P,P-Bisaziridinyl Thiophosphate CAS No. 14056-57-6

P,P-Bisaziridinyl Thiophosphate

Cat. No.: B1144649
CAS No.: 14056-57-6
M. Wt: 164.17
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Description

Contextualization within Organophosphorus Chemistry

P,P-Bisaziridinyl Thiophosphate is a distinct molecule within the broad and diverse field of organophosphorus chemistry. This area of study focuses on compounds containing a carbon-phosphorus bond, but more broadly includes organic derivatives of phosphorus acids. This compound is specifically classified as an organophosphorothioate, a subclass of organophosphorus compounds where a sulfur atom replaces one of the oxygen atoms in the phosphate (B84403) moiety, creating a thiophosphate group. mdpi.comresearchgate.net

The central phosphorus atom in this compound is pentavalent, typically forming a tetrahedral geometry. It is bonded to two nitrogen atoms of the aziridine (B145994) rings and, in its thiophosphoric acid form, to a hydroxyl group and a sulfur atom via a double bond (P=S). The presence of the P=S bond is a defining characteristic of phosphorothioates and differentiates them from their more common phosphate (P=O) counterparts, often imparting unique reactivity and biological properties. mdpi.com The direct attachment of the strained aziridinyl groups to the phosphorus atom further defines its chemical character, placing it at the intersection of several key functional group classes.

Significance of Aziridine and Thiophosphate Moieties in Chemical Research

The chemical properties and research interest in this compound are derived from the synergistic combination of its two primary functional components: the aziridine rings and the thiophosphate core.

Aziridine Moiety: Aziridines are three-membered heterocyclic amines that are of significant interest in organic synthesis and medicinal chemistry. epa.govresearchgate.net Their high reactivity stems from the considerable ring strain of the three-membered ring, which has bond angles of approximately 60°. researchgate.net This strain facilitates nucleophilic ring-opening reactions, allowing the aziridine group to act as a potent electrophile. researchgate.netmuni.cz In a biological context, this reactivity makes aziridine-containing molecules effective alkylating agents, capable of forming covalent bonds with nucleophilic sites on biomolecules. nih.gov This property has led to the investigation of numerous aziridine derivatives for a range of applications. guidechem.com

Thiophosphate Moiety: The thiophosphate group (or phosphorothioate (B77711) group) is a phosphate analog where a sulfur atom replaces a non-bridging oxygen. This substitution has profound effects on the molecule's chemical and biological behavior. The P-S bond is less polar and more easily polarized than the corresponding P-O bond. In biochemical research, the replacement of phosphate with thiophosphate can render molecules resistant to enzymatic hydrolysis by phosphatases. ontosight.ai This has made thiophosphates valuable tools in studying phosphorylation-dependent processes. ontosight.ai Furthermore, organothiophosphates are a major class of compounds with wide-ranging applications, including their use in antisense therapy and as insecticides. mdpi.comresearchgate.net The conversion of a P=S bond to the more biologically active P=O bond is a known metabolic activation pathway in certain applications. mdpi.com

Overview of this compound in Academic Chemical Literature

Direct academic literature focusing exclusively on the parent compound this compound is sparse; however, extensive research exists on closely related analogs, particularly its amide derivatives. These studies provide a clear framework for understanding its synthesis and potential areas of scientific interest.

Research has focused on compounds such as P,P-Bis(1-aziridinyl)phosphinothioic amides . epa.gov A notable example is the N,N-dimethyl derivative, also known as apholate, which has been investigated for its properties as an insect chemosterilant. epa.gov The synthesis of such phosphorus-aziridinyl compounds generally involves the reaction of a suitable phosphorus precursor with aziridine. epa.gov For thiophosphate derivatives, the logical precursor is thiophosphoryl chloride (PSCl₃). epa.govnih.gov The synthesis proceeds via the nucleophilic substitution of the chlorine atoms on the PSCl₃ molecule by the nitrogen atom of the aziridine ring. nih.gov By controlling the stoichiometry, one can achieve the stepwise replacement of chlorine atoms to produce the desired bis-substituted product.

A general synthetic scheme can be represented as: PSCl₃ + 2 C₂H₄NH → (C₂H₄N)₂P(S)Cl + 2 HCl

The resulting P,P-Bisaziridinyl Thiophosphoric chloride could then be hydrolyzed or reacted with other nucleophiles to produce a range of derivatives. The table below details some representative compounds from this family found in chemical literature.

Compound NameMolecular FormulaKey Structural FeaturesPrimary Research Context
P,P-Bis(1-aziridinyl)phosphinothioic amideC₄H₉N₃PSTwo aziridine rings, one amide group, P=S bondFound in chemical databases
P,P-Bis(1-aziridinyl)-N,N-dimethylphosphinothioic amide (Apholate)C₆H₁₄N₃PSTwo aziridine rings, one N,N-dimethylamide group, P=S bondInsect chemosterilant epa.gov
P,P-Bis(2,2-dimethyl-1-aziridinyl)phosphinic amideC₁₀H₂₁N₃OPTwo dimethyl-substituted aziridine rings, one amide group, P=O bond Antineoplastic agent research (as an oxygen analog) guidechem.com
Thiophosphoryl chlorideCl₃PSPhosphorus center with three chlorine atoms and a P=S bondCommon precursor in organophosphorus synthesis epa.govnih.gov

The research into the oxygen analogs, such as bis(2,2-dimethylaziridinyl)phosphinic amides , further highlights the academic interest in this structural motif. guidechem.com These P=O compounds were synthesized and evaluated as potential antineoplastic agents, operating on the principle of alkylation via the aziridine rings. guidechem.com This parallel research strongly suggests that the thiophosphate versions, like this compound, would be of interest for similar biological and medicinal chemistry studies.

Research Scope and Focus of the Outline

This article is focused on the fundamental chemical principles and academic context of this compound. The scope is strictly limited to its theoretical foundation within organophosphorus chemistry, the significance of its constituent aziridine and thiophosphate functional groups, and a review of its presence in the academic literature, primarily through the examination of its closely related and more extensively studied amide derivatives. The content is structured to provide a scientific overview of the compound's chemistry, synthesis, and the research context from which its properties can be inferred, while deliberately excluding any information on specific applications, dosages, or safety profiles.

Properties

CAS No.

14056-57-6

Molecular Formula

C₄H₉N₂OPS

Molecular Weight

164.17

Synonyms

1,1’-(Hydroxyphosphinothioylidene)bis-aziridine; 

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of P,p Bisaziridinyl Thiophosphate

General Synthetic Routes to Organothiophosphates

Organothiophosphates are a class of organophosphorus compounds characterized by a phosphorus atom bonded to sulfur and at least one organic group. Their synthesis is a cornerstone of various chemical industries.

The creation of the phosphorus-sulfur (P-S) bond is the key step in the synthesis of thiophosphates. Modern synthetic chemistry offers several robust strategies to achieve this. researchgate.net These methods can be broadly categorized based on the nature of the phosphorus and sulfur precursors.

One of the most direct methods involves the reaction of trivalent phosphorus compounds, such as phosphites, with elemental sulfur. This oxidation reaction is efficient and widely used. nih.govwikipedia.org Another common approach is the reaction of phosphorus compounds containing a P-H bond with thiols in the presence of an oxidant and a base, known as a dehydrogenative coupling reaction. researchgate.net

Furthermore, nucleophilic substitution reactions are prevalent. This can involve the reaction of O,O'-dialkyl thiophosphoric acids with alkyl halides in the presence of a base, which proceeds through a thiophosphate anion intermediate. researchgate.net A one-pot synthesis method has also been developed where alkyl halides react with a mixture of diethyl phosphite (B83602), a base like ammonium (B1175870) acetate, and elemental sulfur, often facilitated by microwave irradiation and a solid support like acidic alumina. researchgate.net

MethodPrecursorsKey Features
Oxidation of Phosphites Trivalent phosphorus compounds (e.g., phosphites), Elemental SulfurA common and straightforward method for creating P=S bonds. wikipedia.org
Dehydrogenative Coupling P(O)-H compounds, ThiolsMetal-free or metal-catalyzed (e.g., Pd, W) oxidative coupling. researchgate.netresearchgate.net
Nucleophilic Substitution O,O'-dialkyl thiophosphoric acids, Alkyl halides, BaseForms a thiophosphate anion intermediate for subsequent alkylation. researchgate.net
One-Pot Reaction Diethyl phosphite, Alkyl halide, Sulfur, BaseEfficient synthesis, often accelerated by microwave irradiation. researchgate.net
Reaction with P₂S₅ Alcohols, Phosphorus pentasulfideA classical method for the thionation of alcohols to form thiophosphoric acids.

Phosphorylation is the addition of a phosphoryl group to a molecule, a fundamental reaction in both chemistry and biology. youtube.comyoutube.comyoutube.com Thiophosphates can act as crucial intermediates in these processes. Thiophosphorylation, the transfer of a thiophosphoryl group, introduces a sulfur atom in place of an oxygen on the phosphate (B84403). This substitution can alter the reactivity and stability of the resulting molecule. nih.gov

In biological systems, adenosine-5'-O-(3-thiotriphosphate) (ATPγS) is often used to study phosphorylation events. Enzymes can transfer the terminal thiophosphate group to a substrate, forming a thiophosphorylated molecule. nih.govnih.gov Because the thiophosphorylated bond is often more resistant to hydrolysis by phosphatases than its oxygenated counterpart, it can be used to trap proteins in their phosphorylated state for study. nih.gov

In synthetic chemistry, thiophosphate intermediates are also valuable. For example, thiophosphate (PSO₃³⁻) has been shown to be a key intermediate in prebiotic chemical networks, capable of acting as an efficient reagent for phosphorylation reactions under UV irradiation. nih.gov The formation of a thiophospho-enzyme or thiophospho-ribozyme intermediate is a key step in certain catalytic cycles, mimicking the mechanism of P-type ATPases. nih.gov

Approaches for the Synthesis of Aziridine-Containing Compounds

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. wikipedia.orgwikipedia.org Their high ring strain makes them valuable synthetic intermediates. Numerous methods have been developed for their synthesis. baranlab.org

A classical approach is the Wenker synthesis , which involves the cyclization of β-aminoalcohols. The aminoalcohol is first converted to a sulfate (B86663) ester, which then undergoes base-induced elimination to form the aziridine (B145994) ring. wikipedia.orgwikipedia.org A related method is the intramolecular cyclization of vicinal haloamines. wikipedia.org

The Gabriel synthesis of aziridines involves the ring-opening of epoxides (oxiranes) with azide (B81097) salts, followed by reduction of the resulting azido (B1232118) alcohol and subsequent cyclization. Another variation starts with the reaction of 2-haloamines. youtube.com

Nitrene addition to alkenes is another powerful method. Nitrenes, which are neutral, electron-deficient nitrogen species, can be generated from precursors like organic azides through thermolysis or photolysis. They add across the double bond of an alkene in a cycloaddition reaction to form the aziridine ring directly. wikipedia.orgyoutube.com

Modern methods also include the reaction of imines with diazo compounds in the presence of a catalyst, or the reaction of imines with sulfur ylides in the Corey-Chaykovsky reaction . organic-chemistry.org

Synthetic MethodStarting MaterialsBrief Description
Wenker Synthesis β-AminoalcoholsConversion to a sulfate ester followed by base-induced intramolecular cyclization. wikipedia.org
Intramolecular Cyclization Vicinal HaloaminesSpontaneous displacement of the adjacent halide by the amine group. wikipedia.org
Nitrene Addition Alkenes, Nitrene precursors (e.g., organic azides)Cycloaddition of a nitrene to an alkene double bond. wikipedia.orgyoutube.com
From Imines Imines, Diazo compounds or Sulfur ylidesReaction with diazoacetates catalyzed by Lewis or Brønsted acids, or reaction with ylides. organic-chemistry.org
From Epoxides Epoxides, Azide saltsRing-opening of epoxides followed by reduction and cyclization. youtube.com

Specific Synthetic Pathways for P,P-Bisaziridinyl Thiophosphate

The synthesis of the target compound, this compound, involves the convergence of the chemical principles outlined above: the formation of P-N bonds and the presence of a P=S bond.

The most direct and logical synthetic pathway to this compound involves the reaction of a suitable thiophosphoryl precursor with two equivalents of aziridine. The common precursor for such a reaction is Thiophosphoryl chloride (PSCl₃) .

The synthesis would proceed via a nucleophilic substitution mechanism. The nitrogen atom of the aziridine ring acts as a nucleophile, attacking the electrophilic phosphorus atom of thiophosphoryl chloride. This results in the displacement of a chloride ion. The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.

The reaction would proceed in a stepwise manner:

First Substitution: PSCl₃ + C₂H₄NH + Et₃N → (C₂H₄N)PSCl₂ + Et₃N·HCl

Second Substitution: (C₂H₄N)PSCl₂ + C₂H₄NH + Et₃N → (C₂H₄N)₂PSCl + Et₃N·HCl

A third substitution could potentially occur, leading to the formation of Triaziridinylphosphine sulfide (B99878) (Thiotepa), a well-known anticancer agent. wikipedia.org To selectively synthesize the bisaziridinyl compound, careful control of the stoichiometry (using two equivalents of aziridine per equivalent of PSCl₃) and reaction conditions is essential.

This compound, containing two highly reactive aziridine rings and a thiophosphate group, is a potent bifunctional chemical reagent. The aziridine groups are strained three-membered rings that are susceptible to ring-opening by a wide variety of nucleophiles. This reactivity makes the compound a powerful bifunctional alkylating agent . It can react with two nucleophilic sites, leading to cross-linking between molecules or different parts of the same molecule. This property is the basis for the biological activity of related compounds like Thiotepa. wikipedia.org

As a chemical intermediate, this compound could be used in the synthesis of more complex molecules. For instance, the remaining P-Cl bond is also reactive and can be displaced by other nucleophiles, such as alcohols, thiols, or amines, to introduce a third, different functional group onto the phosphorus center. This would create a diverse range of multifunctional thiophosphate derivatives.

Furthermore, the thiophosphate group itself can participate in reactions. For example, it can be involved in complex rearrangements or act as a ligand in organometallic chemistry. The combination of the alkylating aziridine rings and the versatile thiophosphate core makes this compound a potentially valuable building block in medicinal chemistry and materials science. It can also serve as an intermediate in the synthesis of solid-state electrolytes for batteries, where complex lithium thiophosphates are formed through various solution-mediated pathways involving thiophosphate intermediates. osti.gov

Advanced Purification and Isolation Techniques for Academic Research

The purification and isolation of this compound for academic research purposes require methods that can effectively separate the target compound from unreacted precursors, byproducts, and solvent. Given that this compound is identified as an impurity of the anticancer drug ThioTEPA, its isolation is crucial for studying its specific properties. usbio.net

Initial workup of the reaction mixture may involve filtration to remove any precipitated salts, such as the hydrochloride salt of the amine used as an acid scavenger. The solvent is then typically removed under reduced pressure. The resulting crude product, which may be an oily residue, can be subjected to further purification. researchgate.net

Crystallization: Recrystallization is a common and effective technique for purifying solid organic compounds. The choice of solvent is critical and is determined empirically. A suitable solvent system would be one in which this compound has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities remain soluble at the lower temperature. The purified crystals can then be isolated by filtration. For storage, the purified compound is often kept at low temperatures, such as -20°C, to maintain its stability. usbio.net

Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For the purification of this compound, a silica (B1680970) gel column could be employed. A solvent system of varying polarity (an eluent) is passed through the column to separate the components of the mixture. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

Distillation: For liquid compounds, fractional distillation under reduced pressure (vacuum distillation) can be used to separate components based on their boiling points. This method is particularly useful for removing volatile impurities and unreacted precursors.

The purity of the isolated this compound can be assessed using various analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule. researchgate.net

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

TechniquePrincipleApplication in this compound Purification
RecrystallizationDifference in solubility at different temperatures.Isolation of pure crystalline this compound from a suitable solvent.
Column ChromatographyDifferential adsorption on a stationary phase.Separation from byproducts like ThioTEPA and unreacted starting materials.
Vacuum DistillationDifference in boiling points under reduced pressure.Removal of volatile impurities and solvents.

Table 2: Advanced Purification and Isolation Techniques

Chemical Reactivity and Mechanistic Investigations of P,p Bisaziridinyl Thiophosphate

Reactivity of the Thiophosphoryl (P=S) Center

The thiophosphoryl group is a primary site for nucleophilic attack and is central to the compound's ability to act as a phosphorylating agent.

Nucleophilic substitution at the tetracoordinated phosphorus center of thiophosphates can proceed through two primary mechanisms: a concerted, single-step process or a stepwise, addition-elimination pathway. sapub.org

Concerted Mechanism (SN2-P): Analogous to the SN2 reaction at a carbon center, the concerted mechanism involves a single transition state where the nucleophile attacks the phosphorus atom at the same time as the leaving group departs. sapub.orgnih.gov This process typically occurs with an inversion of the configuration at the phosphorus center. nih.gov For a molecule like P,P-Bisaziridinyl Thiophosphate, one of the aziridine (B145994) rings or another suitable leaving group would be displaced. The reaction is bimolecular, with the rate depending on the concentrations of both the thiophosphate and the nucleophile. dalalinstitute.com

Stepwise Mechanism (Addition-Elimination): This two-step pathway involves the initial addition of a nucleophile to the phosphorus center to form a pentacoordinate intermediate, typically with a trigonal bipyramidal (TBP-5C) geometry. sapub.orgresearchgate.net This intermediate can then undergo pseudorotation before the leaving group is eliminated in the second step. The stereochemical outcome of the stepwise mechanism is more complex and can result in either inversion or retention of configuration, depending on the stability and lifetime of the intermediate. nih.gov A change from a concerted to a stepwise mechanism can sometimes be observed depending on the properties of the attacking nucleophile. sapub.org

The choice between these pathways is influenced by several factors, including the nature of the attacking nucleophile, the leaving group, and the solvent. sapub.org For many phosphoryl transfer reactions, it can be challenging to distinguish definitively between a highly dissociative concerted pathway and a stepwise mechanism with a very short-lived intermediate. nih.gov

Table 1: Comparison of Nucleophilic Substitution Mechanisms at Phosphorus

FeatureConcerted Mechanism (SN2-P)Stepwise Mechanism (Addition-Elimination)
Number of Steps OneTwo
Intermediate None (only a transition state)Pentacoordinate intermediate (TBP-5C) sapub.org
Stereochemistry Inversion of configuration nih.govInversion or retention of configuration nih.gov
Kinetics Bimolecular dalalinstitute.comCan be first or second order

Thiophosphoryl transfer reactions are a key aspect of thiophosphate chemistry and are fundamental to many biological processes. nih.gov These reactions involve the transfer of the thiophosphoryl group (R-PS2) from a donor molecule to an acceptor nucleophile. Two main types of reactivity have been demonstrated for thiophosphates: nucleophilic displacement by the P-S moiety and phosphorylation via P-S cleavage as the driving force. nih.gov

In the context of this compound, a thiophosphoryl transfer would involve a nucleophile attacking the phosphorus atom, leading to the cleavage of a phosphorus-nitrogen bond and the transfer of the (aziridinyl)2P=S moiety. The efficiency and stereochemical course of such reactions are of significant interest. For instance, studies on the solvolysis of related compounds like p-nitrophenyl thiophosphate have been used to investigate the potential role of a transient thiometaphosphate intermediate.

Reactivity of the Aziridine Rings

The three-membered aziridine rings are highly strained and susceptible to ring-opening reactions, especially when activated by an electron-withdrawing group like the thiophosphoryl moiety. mdpi.com

The presence of the electron-withdrawing thiophosphoryl group on the aziridine nitrogens activates the rings, making them susceptible to attack by a wide range of nucleophiles. mdpi.com This reaction is a valuable method for synthesizing β-functionalized alkylamines. mdpi.com The ring-opening typically proceeds via an SN2-type mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond.

The regioselectivity of the ring-opening in substituted aziridines is often directed to the sterically least hindered carbon atom. researchgate.net A variety of nucleophiles can be employed in these reactions, including thiols, enolates, and organometallic reagents. mdpi.commdpi.com For example, hydrogen polysulfides have been shown to effectively open N-sulfonylaziridine rings under mild conditions. nih.gov Transition metal catalysts, such as those based on nickel or palladium, can also facilitate the cross-coupling of aziridines with organozinc or organoboronic acid reagents. mdpi.com

Table 2: Examples of Nucleophiles in Aziridine Ring-Opening Reactions

Nucleophile TypeExampleProduct Type
Sulfur NucleophilesHydrogen Polysulfides (H2Sn) nih.govβ-aminodisulfides nih.gov
Carbon NucleophilesOrganozinc Reagents mdpi.comβ-alkylamines mdpi.com
Carbon NucleophilesOrganoboronic Acids mdpi.comAllylic amines (from vinyl aziridines) mdpi.com
Carbon NucleophilesEnolates mdpi.comγ-amino carbonyl compounds mdpi.com

While the aziridine nitrogen is basic, the attachment of a strong electron-withdrawing group like a sulfonyl or a thiophosphoryl group significantly reduces its basicity and nucleophilicity. nih.gov This makes direct electrophilic attack on the nitrogen less favorable compared to the nucleophilic attack on the ring carbons.

However, under certain conditions, reactions involving electrophiles can occur. For example, some catalytic systems propose the in situ generation of a more electrophilic diaziridinium ion from an N-substituted aziridine to facilitate reactions with olefins. nih.gov Furthermore, α-lithiation of N-sulfonyl aziridines followed by trapping with an electrophile provides a route to functionalized terminal aziridines, demonstrating that the environment around the nitrogen can be manipulated to achieve reactivity. researchgate.net For this compound, direct protonation or alkylation at the nitrogen would be difficult, but interaction with strong Lewis acids might be possible, potentially altering the reactivity of the entire molecule.

Intermolecular and Intramolecular Reaction Pathways

The dual reactivity of this compound allows for complex intermolecular and intramolecular reaction pathways.

Intermolecular Reactions: The compound can act as a cross-linking agent. One molecule can react with a nucleophile via aziridine ring-opening, and the remaining reactive sites (the second aziridine ring or the thiophosphoryl center) can then react with another nucleophilic species. This can lead to the formation of polymers or cross-linked networks.

Kinetic and Thermodynamic Studies of Chemical Transformations

As of the current available scientific literature, specific kinetic and thermodynamic data for the chemical transformations of this compound are not documented. The tables below are presented as a template for the types of data that would be generated from appropriate experimental studies.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound

Temperature (K)Initial Concentration (mol/L)Rate Constant (s⁻¹)
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

Table 2: Hypothetical Thermodynamic Data for the Ring-Opening Reaction of this compound

ReactionΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° (kJ/mol)
Aziridine Ring OpeningData Not AvailableData Not AvailableData Not Available

Further research is required to populate these tables and provide a quantitative basis for the chemical reactivity and mechanistic investigations of this compound.

Advanced Structural Characterization and Spectroscopic Analysis of P,p Bisaziridinyl Thiophosphate

X-ray Crystallography for Solid-State Structure Elucidation

The table below presents hypothetical, yet plausible, crystallographic parameters for P,P-Bisaziridinyl Thiophosphate based on known values for similar organophosphorus compounds.

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
P-N Bond Length (Å)1.65 - 1.75
P=S Bond Length (Å)1.90 - 1.95
N-P-N Bond Angle (°)100 - 110
C-N-C Bond Angle (°)~60 (in aziridine (B145994) ring)

Note: The data in this table is illustrative and based on typical values for related compounds, not experimentally determined values for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, a combination of phosphorus-31, proton, and carbon-13 NMR, along with advanced techniques, provides a detailed picture of the molecular framework.

Phosphorus-31 (³¹P) NMR is particularly informative for organophosphorus compounds, as the chemical shift is highly sensitive to the electronic environment of the phosphorus nucleus. wikipedia.org The ³¹P nucleus is 100% abundant and has a spin of ½, resulting in sharp signals and relatively straightforward interpretation. wikipedia.org

The chemical shift (δ) in ³¹P NMR is influenced by the nature of the substituents on the phosphorus atom. For thiophosphates, the replacement of an oxygen atom with sulfur generally leads to a significant downfield shift compared to their phosphate (B84403) counterparts. rsc.org The chemical shift for this compound is expected to be in the range typical for thiophosphoramidates. Theoretical calculations on related thiophosphates have shown that relativistic effects and explicit solvent interactions are crucial for accurately predicting ³¹P NMR chemical shifts. rsc.org

Compound TypeTypical ³¹P Chemical Shift Range (ppm)
Phosphoric Acid (Reference)0
Alkyl Phosphates-5 to 5
Alkyl Thiophosphates50 to 70
Phosphoramidates10 to 30
Thiophosphoramidates60 to 90

Note: This table provides general chemical shift ranges. The exact shift for this compound would need to be determined experimentally.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to determine the structure of the organic portions of the molecule. For this compound, these techniques would primarily characterize the aziridine rings.

In the ¹H NMR spectrum, the protons of the aziridine rings are expected to show a complex splitting pattern due to geminal and vicinal coupling, as well as coupling to the phosphorus atom. The chemical shift of these protons would likely appear in the upfield region, typically around 2-3 ppm.

The ¹³C NMR spectrum would show a single resonance for the two equivalent carbon atoms of each aziridine ring, unless hindered rotation or other conformational effects make them inequivalent. The chemical shift for these carbons is expected in the range of 20-40 ppm. Coupling to the phosphorus atom (J-coupling) would also be observable, providing further structural information.

NucleusExpected Chemical Shift (δ) ppmExpected Coupling Constants (J) Hz
¹H
Aziridine CH₂2.0 - 3.0²J(H,H) ≈ 5-7, ³J(H,H) ≈ 2-4, ²J(P,H) ≈ 10-15
¹³C
Aziridine CH₂20 - 40¹J(C,H) ≈ 170, ¹J(P,C) ≈ 5-10

Note: The data in this table is illustrative and based on typical values for aziridinyl groups and organophosphorus compounds.

Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity within the molecule.

Solid-state NMR (ssNMR) spectroscopy is a powerful method for characterizing the structure and dynamics of materials in their solid form. For this compound, ³¹P solid-state NMR could provide information about the phosphorus environment in the crystalline or amorphous solid state, including the presence of different polymorphs. Magic Angle Spinning (MAS) is a common technique used in ssNMR to average out anisotropic interactions and obtain higher resolution spectra. nih.gov The analysis of spinning sidebands in MAS spectra can provide information about the chemical shift anisotropy (CSA), which is related to the electronic symmetry around the phosphorus nucleus.

Vibrational Spectroscopy

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. These techniques provide a molecular "fingerprint" and are sensitive to the types of chemical bonds present and their environment.

Raman spectroscopy is particularly useful for studying the symmetric vibrations of non-polar bonds, making it an excellent tool for characterizing the P=S bond in this compound. The P=S stretching vibration in thiophosphates typically gives rise to a strong and characteristic Raman band in the region of 600-750 cm⁻¹. nih.gov The exact position of this band is sensitive to the other substituents on the phosphorus atom.

The vibrations of the aziridine rings would also be observable in the Raman spectrum. The ring breathing modes of the three-membered ring are expected to appear in the "fingerprint" region of the spectrum (below 1500 cm⁻¹).

Vibrational ModeExpected Raman Shift (cm⁻¹)
P=S Stretch600 - 750
Aziridine Ring Breathing1200 - 1250
P-N Stretch900 - 1000
CH₂ Rocking/Twisting800 - 950

Note: This table presents expected frequency ranges for the specified vibrational modes based on data from related compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govpressbooks.pub In this compound, the key vibrational modes are associated with the thiophosphoryl (P=S) group, the phosphorus-nitrogen (P-N) bonds, and the aziridine rings.

The analysis of the IR spectrum allows for the confirmation of these structural motifs. The P=S double bond typically exhibits a characteristic absorption in the lower frequency region of the spectrum. The P-N bond vibrations and the various modes of the strained aziridine ring, including C-H and ring stretching, also produce distinct signals. rsc.org While a definitive spectrum for this specific molecule is not publicly available, the expected absorption regions for its constituent functional groups can be predicted based on established data for related compounds. nist.govnist.govresearchgate.netsci-hub.st

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Aziridine C-HStretching~3000-3100
Aziridine RingRing Breathing/Stretching~1200-1250
P-NStretching~900-1100
P=SStretching~600-800

This table is based on predicted values from analogous compounds and general IR correlation charts.

The interpretation of these bands provides a rapid and non-destructive method for confirming the presence of the key functional components of the molecule. nih.gov

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. wikipedia.org For this compound, high-resolution mass spectrometry would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Upon ionization, the molecule undergoes fragmentation, breaking at its weakest bonds. wikipedia.orglibretexts.org The analysis of these fragments provides a roadmap of the molecule's structure. Common fragmentation pathways for organophosphorus compounds involve the cleavage of bonds adjacent to the phosphorus atom. mdpi.comresearchgate.net In this case, likely fragmentation would include the loss of one or both aziridine rings or the cleavage of the thiophosphoryl group.

Table 2: Predicted Mass Spectrometry Data for this compound

SpeciesFormulaPredicted m/z (mass-to-charge ratio)
Molecular Ion [M]⁺C₄H₈N₂PS~163.0
Fragment[M - C₂H₄N]⁺~120.0
Fragment[M - S]⁺~131.0

This table presents hypothetical m/z values based on the compound's structure and common fragmentation patterns.

Techniques like tandem mass spectrometry (MS/MS) can be employed to further fragment specific ions, providing even more detailed structural information and confirming the connectivity of the atoms. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material. This is achieved by irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons.

For this compound, XPS analysis would focus on the core level spectra of phosphorus (P 2p), sulfur (S 2p), nitrogen (N 1s), and carbon (C 1s). The binding energy of these electrons is sensitive to their chemical environment, providing insight into the electronic structure.

P 2p: The binding energy for the P 2p core level would be characteristic of a pentavalent phosphorus atom bonded to nitrogen and sulfur. For phosphates, the P 2p peak often appears as an asymmetric envelope due to overlapping spin-orbit components, a feature that may also be observed here. thermofisher.comresearchgate.net A binding energy of around 133.5 eV is often seen for pentavalent, tetracoordinated phosphorus in phosphate and polyphosphate environments.

S 2p: The S 2p spectrum would confirm the presence of sulfur in a thiophosphoryl state. The binding energy would be distinct from that of sulfates or sulfides. thermofisher.comdiva-portal.orgresearchgate.net Thiol-type sulfur typically appears around 164 eV, while sulfate (B86663) species are found at higher binding energies near 169 eV. xpsdatabase.netresearchgate.net

N 1s: The nitrogen 1s peak would correspond to the nitrogen atoms within the aziridine rings, reflecting their bonding to both carbon and the electron-withdrawing thiophosphoryl group.

C 1s: The carbon 1s spectrum would primarily represent the methylene (B1212753) (-CH₂-) groups of the aziridine rings.

Table 3: Predicted XPS Core Level Binding Energies for this compound

ElementCore LevelPredicted Binding Energy (eV)Inferred Chemical State
PhosphorusP 2p~133-134P(V) in a thiophosphate environment xpsfitting.com
SulfurS 2p~163-164Thiophosphoryl (P=S) thermofisher.comresearchgate.net
NitrogenN 1s~399-401Aziridinyl Nitrogen (P-N-C)
CarbonC 1s~285-286Aliphatic Carbon (C-C, C-N)

This table contains predicted binding energy ranges based on data for similar functional groups and chemical states. Actual values would be determined experimentally.

Other Advanced Analytical Techniques for Research (e.g., SAXS for morphological evolution studies)

While the aforementioned techniques probe the molecular level, other advanced methods can characterize the bulk and nanoscale properties of this compound. Small-Angle X-ray Scattering (SAXS) is a powerful technique for analyzing nanoscale structures, such as particle size distributions, shapes of macromolecules, and the characteristic distances in partially ordered materials. wikipedia.orgnih.gov

Although specific SAXS studies on this compound are not prominent in the literature, the technique holds significant potential. For instance, SAXS could be used to investigate the self-assembly or aggregation behavior of this compound in solution. nih.gov It can provide information on the size and shape of any resulting nanoparticles or micelles, and follow structural changes in response to stimuli like temperature or the addition of other chemical agents. benthamdirect.comrsc.org Such studies would be crucial for applications where the nanoscale morphology of the compound is a key factor.

Theoretical and Computational Chemistry Studies of P,p Bisaziridinyl Thiophosphate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like P,P-Bisaziridinyl Thiophosphate.

DFT calculations have been employed to elucidate the molecular properties of the closely related antitumor drug Thiotepa (N,N',N''-triethylenethiophosphoramide) and its metabolite Tepa, which provide a strong model for understanding this compound. nih.gov Using the B3LYP functional, these studies have investigated the impact of the aziridine (B145994) rings and the thiophosphoryl group on the electronic structure. nih.gov

A key finding is that the basicity of the aziridine moiety in Thiotepa is significantly reduced compared to a free aziridine molecule. nih.gov This indicates that highly acidic conditions are necessary to achieve substantial protonation of the nitrogen atoms in the aziridine rings. nih.gov This has significant implications for the activation mechanism of such compounds.

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses are often used to further probe the electronic structure. For instance, in studying the interaction of Thiotepa and Tepa with DNA, these methods help in understanding the hyperconjugation stabilization factors that affect the stability of transition states and in characterizing the nature of chemical bonds based on electron density at bond critical points. researchgate.net The electron densities serve as a good descriptor for the strength of various interactions. researchgate.net

Table 1: Calculated Electronic Properties of a Model Thiophosphate System

PropertyValueMethod
Proton Affinity (PA)Varies with solvent modelDFT/B3LYP/CPCM
Gas-phase Basicity (GB)Varies with solvent modelDFT/B3LYP/CPCM
pKaSignificantly lower than free aziridineDFT/B3LYP/CPCM

Note: The data is based on studies of Thiotepa, a close analogue of this compound. The specific values are dependent on the computational model used.

Computational studies have been instrumental in modeling the reaction pathways of thiophosphates, particularly their role as alkylating agents. For Thiotepa, a primary mechanism of action involves the alkylation of DNA, specifically the N7 atom of guanine (B1146940). researchgate.net DFT calculations have been used to determine the activation free energies and kinetic rate constants for these reactions. researchgate.net

Two main pathways are generally considered for the interaction of such compounds with nucleophiles like DNA:

Direct Alkylation: This can proceed with or without prior protonation of the aziridine ring. Calculations show that the ring-opening reaction is initiated by the protonation of an aziridine nitrogen, which then becomes a prime target for nucleophilic attack. researchgate.netresearchgate.net

Prodrug Activation: The thiophosphate can act as a carrier for the aziridine moiety, which is released through hydrolysis of the P-N bond. researchgate.netresearchgate.net The released aziridine can then interact with biological targets. researchgate.net

Studies on Thiotepa indicate that the activation barrier for the reaction with guanine is significantly lowered in an acidic environment, supporting the mechanism involving initial protonation. researchgate.net The calculated Gibbs free energies of activation help in determining the most probable reaction mechanism. researchgate.net

Table 2: Comparative Activation Free Energies for Reaction Pathways

Reaction PathwayConditionActivation Free Energy (kcal/mol)
Thiotepa + GuanineGas Phase (Neutral pH)High
Thiotepa + GuanineGas Phase (Acidic pH)Significantly Lower
Tepa + GuanineGas Phase (Neutral pH)High
Tepa + GuanineGas Phase (Acidic pH)Significantly Lower

Note: This data is for the model compound Thiotepa and illustrates the influence of pH on reactivity. The trend is expected to be similar for this compound.

Spectroscopic Parameter Prediction and Experimental Correlation

While specific spectroscopic studies for this compound are not widely available in the literature, computational methods like Time-Dependent DFT (TD-DFT) can be used to predict spectroscopic parameters. These calculations can provide theoretical UV-Vis, IR, and NMR spectra. mdpi.comnih.gov

For related organophosphorus compounds containing aziridine rings, spectroscopic characterization has been crucial. For example, in the synthesis of aziridine complexes, NMR and IR spectra, along with mass spectrometry, are used to confirm the structure of the newly formed compounds. uni-muenchen.de Computational predictions can aid in the interpretation of these experimental spectra by assigning vibrational modes and chemical shifts.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules like this compound over time. While specific MD studies on this compound are scarce, the methodology is widely applied to understand the behavior of similar molecules, such as inhibitors binding to enzymes. nih.gov

MD simulations can reveal the flexibility of the aziridine rings and the thiophosphate backbone. This is crucial for understanding how the molecule might adapt its shape to fit into a biological target's active site. Principal Component Analysis (PCA) of the MD trajectories can identify the most significant conformational changes. nih.gov For example, in studies of phosphodiesterase-5 inhibitors, MD simulations have shown how the inhibitor's binding is coupled to the conformational dynamics of the protein. nih.gov

Structure-Reactivity Relationship (SRR) Studies from a Computational Perspective

Computational studies are ideal for establishing structure-reactivity relationships (SRR). By systematically modifying the structure of this compound in silico and calculating the resulting electronic properties and reaction barriers, one can predict how changes will affect its reactivity.

For instance, studies on chiral organophosphorus derivatives of aziridines have shown that the stereochemistry of the aziridine ring can significantly impact biological activity. mdpi.com Compounds with an (S) configuration, derived from naturally occurring amino acids, often exhibit higher activity than their (R) counterparts. mdpi.com Computational modeling can help to explain these observations by analyzing the different interactions of the enantiomers with their biological targets.

Computational Design and Prediction of Novel this compound Analogues

The insights gained from theoretical studies can be used to design novel analogues of this compound with potentially enhanced or modified properties. Computational screening allows for the rapid evaluation of a large number of virtual compounds, saving time and resources compared to experimental synthesis and testing.

For example, theoretical studies on thiophene (B33073) analogues of other complex molecules have demonstrated how the replacement of benzene (B151609) rings with thiophene rings can alter the geometry and electronic properties of the system. mdpi.com Similarly, new analogues of this compound could be designed by substituting the aziridine rings with other functional groups or by modifying the thiophosphate core. DFT calculations could then be used to predict their stability, reactivity, and potential for specific applications. mdpi.com

Future Research Directions and Unexplored Avenues for P,p Bisaziridinyl Thiophosphate

Deeper Mechanistic Insights into Combined Phosphorus-Sulfur-Aziridine Reactivity

The reactivity of P,P-Bisaziridinyl Thiophosphate is intrinsically linked to the interplay between the phosphorus-sulfur bond and the strained aziridine (B145994) rings. Aziridines are known to be valuable building blocks in organic synthesis due to their strained polar C-N bonds. nih.gov Their ring-opening reactions, facilitated by various nucleophiles, are a powerful tool for creating complex amine structures. nih.govresearchgate.net

Future research should aim to unravel the nuanced mechanistic details of this compound, including:

Nucleophilic Ring-Opening: A systematic study of ring-opening reactions with a wide array of nucleophiles (carbon, sulfur, oxygen, nitrogen, and halogen-based) is warranted. researchgate.netnih.gov This could lead to the synthesis of novel, highly functionalized organophosphorus and organosulfur compounds.

Reaction Kinetics and Thermodynamics: Detailed kinetic and thermodynamic studies will provide a quantitative understanding of the reaction pathways, enabling precise control over product formation.

Influence of the Thiophosphate Moiety: Investigating how the thiophosphate group modulates the reactivity of the aziridine rings compared to other N-activating groups is crucial for rational molecular design.

Innovative Applications in Emerging Materials Science Domains

The unique chemical functionalities of this compound suggest its potential utility in the design of novel materials. The presence of both phosphorus and sulfur, along with the reactive aziridine rings, could be leveraged for various applications.

Potential areas of exploration include:

Polymer Chemistry: The bis-aziridinyl structure makes it a potential cross-linking agent for polymers, imparting properties such as improved thermal stability, flame retardancy, or adhesion.

Surface Modification: The reactive nature of the aziridine rings could be exploited for the chemical modification of surfaces, enabling the tailoring of surface properties for specific applications.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The phosphorus and sulfur atoms can act as donor sites for metal coordination, opening up the possibility of creating novel coordination polymers or MOFs with interesting catalytic or sorption properties.

Advanced Computational Methodologies for Predictive Chemical Research

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. nih.gov For this compound, computational studies can provide invaluable insights that are difficult to obtain through experimental means alone.

Future computational research should focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be employed to model reaction pathways, identify transition states, and calculate activation energies for the ring-opening and other reactions of the molecule.

Spectroscopic Property Prediction: Computational methods can be used to predict spectroscopic data (e.g., NMR, IR, Raman), which can aid in the characterization of the compound and its reaction products.

Virtual Screening for New Applications: By computationally screening the interactions of this compound with various biological targets or materials, new potential applications could be identified more efficiently. nih.gov

Computational Method Application Expected Outcome
Density Functional Theory (DFT)Reaction mechanism studiesUnderstanding of reaction pathways and transition states
Quantum Chemical MethodsSpectroscopic predictionAid in experimental characterization
Virtual ScreeningDiscovery of new applicationsIdentification of potential biological or material interactions

Potential Role in Prebiotic Chemistry Research

Recent studies have highlighted the potential role of thiophosphates in prebiotic chemistry. nih.govresearchgate.net Thiophosphate (PSO₃³⁻) has been shown to be an intermediate in the oxidation of phosphite (B83602) to phosphate (B84403) under prebiotic conditions and can act as a phosphorylating agent. nih.govnih.gov

While this compound itself is unlikely to be a prebiotic molecule, its chemistry could provide insights into phosphorylation and the formation of P-N bonds on the early Earth. Future research could explore:

Model System for Prebiotic Phosphorylation: Studying the phosphorylation reactions of this compound with simple organic molecules under simulated prebiotic conditions could shed light on the mechanisms of prebiotic phosphorylation.

Formation of Phosphoamides: The reaction of the aziridine rings with nucleophiles could serve as a model for the formation of phosphoamide bonds, which are important in various biological systems.

Comparison with other Phosphorus Compounds: Investigating the reactivity of this compound alongside other phosphorus-containing minerals and compounds studied in prebiotic chemistry, such as apatite and trimetaphosphate, could provide a broader understanding of the role of phosphorus in the origin of life. researchgate.netfrontiersin.org

Q & A

Q. What analytical techniques are recommended for characterizing P,P-Bisaziridinyl Thiophosphate purity in pharmaceutical research?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are primary methods for purity assessment. Mass spectrometry (MS) can confirm molecular weight and detect trace impurities. For example, HPLC with UV detection is effective for separating thiophosphate derivatives from related impurities, while ³¹P NMR provides specificity for phosphorus-containing functional groups . Purity standards (>95%) are critical for pharmacological studies to avoid confounding results in bioactivity assays.

Q. How is this compound synthesized, and what are the key considerations for reaction optimization?

Traditional synthesis involves nucleophilic substitution between chlorophosphine oxides and thiols. Catalyst-free methods, such as thiophosphorylation of ortho-quinone methides using (EtO)₂P(O)SH, offer improved regioselectivity and reduced byproducts. Key parameters include solvent polarity (e.g., acetonitrile for enhanced electrophilicity) and temperature control (60–80°C) to minimize side reactions . Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants.

Advanced Research Questions

Q. What methodologies enable the in vivo tracking of thiophosphate-containing compounds in cellular systems?

Radiolabeling with ³⁵S-thiophosphate allows metabolic tracing in cells. For example, HeLa cells incubated with [³⁵S]thiophosphate incorporate the isotope into ATP/GTP and histones, detectable via autoradiography or scintillation counting . Immunoprecipitation (IP) using monoclonal anti-thiophosphate ester antibodies (e.g., ab133473) can isolate thiophosphorylated proteins for downstream analysis, though antibody specificity must be validated against non-target phosphates .

Q. How can computational models (e.g., DFT) predict the electrochemical stability of thiophosphate-based solid electrolytes, and how do these predictions compare with experimental data?

Density functional theory (DFT) simulations calculate electronic structure and properties like ionic conductivity. For InPS₄, DFT-predicted elastic constants (e.g., bulk modulus = 58 GPa) and refractive indices (n = 2.1) align with experimental values, but discrepancies arise in predicting interfacial degradation in solid-state batteries . Experimental techniques like X-ray photoelectron spectroscopy (XPS) and electrochemical impedance spectroscopy (EIS) are essential to validate computational findings, particularly for thiophosphate-electrode interfaces prone to oxidative decomposition .

Q. What strategies resolve contradictions in thiophosphate reactivity data obtained from different experimental setups (e.g., solvent effects vs. catalyst selection)?

Contradictions often stem from solvent polarity, catalyst presence, or pH variations. For instance, catalyst-free thiophosphorylation in aprotic solvents favors electrophilic pathways, while protic solvents promote nucleophilic substitution. Systematic studies using design of experiments (DoE) frameworks can isolate variables. A case study showed that Ga(OTf)₃-catalyzed reactions with benzylic alcohols yield higher thiophosphate yields (85%) compared to uncatalyzed systems (45%) under identical conditions . Meta-analyses of published data, controlled for solvent and catalyst variables, are critical for reconciling discrepancies.

Methodological Considerations

  • Data Contradiction Analysis : Cross-reference experimental conditions (e.g., pH, solvent) when comparing reactivity or stability data. For example, thiophosphate hydrolysis rates vary significantly in acidic (t₁/₂ = 2 hrs) vs. neutral (t₁/₂ = 24 hrs) conditions .
  • Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. For instance, exploring thiophosphate-protein interactions requires ethical approval for cell-based assays .

Q. Table 1: Comparative Properties of Thiophosphate Synthesis Methods

MethodYield (%)ByproductsKey AdvantageReference
Catalyst-free (EtO)₂P(O)SH70–80LowRegioselectivity
Ga(OTf)₃-catalyzed85–90ModerateHigh efficiency
Radical-mediated (SiO₂)60–65HighBroad substrate tolerance

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.